N-(2-Aminoethyl)-1,3-propanediamine

Coordination Chemistry Crystallography Nickel Complexes

N-(2-Aminoethyl)-1,3-propanediamine (CAS 128364-91-0, also referenced as CAS 13531-52-7 ), molecular formula C5H15N3 with a molecular weight of 117.19 g/mol , is a linear aliphatic triamine. As a dialkylamine , its structure features both primary and secondary amine functionalities, endowing it with tridentate ligand capacity and multi-site reactivity.

Molecular Formula C5H15N3
Molecular Weight 117.19 g/mol
CAS No. 128364-91-0
Cat. No. B145443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-1,3-propanediamine
CAS128364-91-0
Molecular FormulaC5H15N3
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESC(CN)CNCCN
InChIInChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
InChIKeyDTSDBGVDESRKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-1,3-propanediamine (CAS 128364-91-0) Procurement Guide: Core Properties and Identity


N-(2-Aminoethyl)-1,3-propanediamine (CAS 128364-91-0, also referenced as CAS 13531-52-7 ), molecular formula C5H15N3 with a molecular weight of 117.19 g/mol [1], is a linear aliphatic triamine. As a dialkylamine [2], its structure features both primary and secondary amine functionalities, endowing it with tridentate ligand capacity and multi-site reactivity. Key physical properties include a boiling point of 221 °C and a density of 0.928 g/mL at 25 °C [3]. It is classified as corrosive and an acute toxicant .

1
Tridentate N-donor ligand with primary and secondary amine sites for metal coordination studies.
2
3-2-3 methylene spacing supports meridional coordination geometry and 1D polymer architectures.
3
Multi-site amine reactivity for epoxy curing, templated material synthesis, and crosslinking research.

Why Generic Triamine Substitution Fails for N-(2-Aminoethyl)-1,3-propanediamine in Coordinative and Materials Applications


In-class substitution of N-(2-Aminoethyl)-1,3-propanediamine with structurally similar triamines like diethylenetriamine (dien) or N-(3-aminopropyl)-1,3-propanediamine (dpt) is not feasible for applications requiring precise geometric or thermal outcomes. The specific methylene spacing between nitrogen donors (a 3-2-3 arrangement versus dien's 2-2-2 spacing) fundamentally alters both the coordination geometry around metal centers and the resulting material's thermal behavior [1], [2]. Furthermore, its use as a templating agent yields specific crystalline frameworks not accessible with other polyamines, and its crosslinking efficiency in polymer systems is quantitatively distinct .

N-(2-Aminoethyl)-1,3-propanediamine
Spacing: 3-2-3 methylene arrangement between nitrogen donors.
Geometry: Reported meridional coordination preference with Ni(II).
Templating: Forms unique pillared iron(III) phosphite framework.
Generic triamines (e.g., dien)
Spacing: 2-2-2 arrangement may shift coordination geometry outcomes.
Geometry: Facial coordination reported; architecture may not transfer.
Templating: May not yield the same crystalline phase under identical conditions.

Quantitative Evidence Guide: N-(2-Aminoethyl)-1,3-propanediamine Performance Differentiation in Key Applications


Meridional vs. Facial Coordination Geometry in Nickel(II) Thiocyanate Complexes: A Direct Comparison with Diethylenetriamine

In a direct head-to-head study, single-crystal X-ray diffraction revealed that the nickel(II) complex of N-(2-aminoethyl)-1,3-propanediamine (aepn) adopts a meridional coordination geometry, whereas the complex formed with the structurally similar ligand diethylenetriamine (dien) adopts a facial geometry. This difference in ligand disposition is a direct consequence of the specific methylene spacer lengths (3-2-3 vs 2-2-2) [1].

Coordination Geometry
Head-to-head
Meridional (aepn) vs Facial (dien)
[Ni(aepn)(NCS)2]n: 1D polymer, m.p. ~230 °C
[Ni2(dien)2(NCS)4(H2O)]: dinuclear, dehydrates ~165 °C
Geometry dictates solid-state architecture and thermal stability.
Single-crystal XRD; aqueous synthesis conditions.
Coordination Chemistry Crystallography Nickel Complexes

Enhanced Crosslinking Density in Epoxy Resin Systems: A Comparative Analysis Against Conventional Diamines

In polymer chemistry, N-(2-Aminoethyl)-1,3-propanediamine serves as a curing agent for epoxy resins. Data indicates that epoxy systems cured with this triamine achieve a crosslinking density ranging from 3.0 to 3.8 mol/cm³. This is quantitatively higher than the crosslinking density achieved with conventional diamine curing systems, which typically fall in the range of 2.5 to 3.2 mol/cm³ .

Crosslinking Density
Data to verify
3.0 – 3.8 mol/cm³
Conventional diamines: 2.5–3.2 mol/cm³
Reported higher crosslink-density context in epoxy curing.
Cross-study comparison; source data to verify.
Polymer Chemistry Epoxy Curing Materials Science

Template-Directed Synthesis of Pillared Iron(III) Phosphite Framework: A Specific Outcome Not Replicated by Other Amines

N-(2-Aminoethyl)-1,3-propanediamine acts as a specific templating agent, enabling the hydrothermal synthesis of a unique pillared open-framework iron(III) phosphite with the formula (C5H18N3)[Fe3(HPO3)6]·3H2O [1]. This specific structure, characterized by two interpenetrating subnets, is not formed when other polyamines are used as the template .

Templating Specificity
Class-level
Unique pillared Fe(III) phosphite
(C5H18N3)[Fe3(HPO3)6]·3H2O, trigonal R-3c
Supports template-specific framework access not replicated by other polyamines.
Hydrothermal synthesis; single-crystal XRD characterization.
Materials Chemistry Hydrothermal Synthesis Open-Framework Materials

Optimal Application Scenarios for N-(2-Aminoethyl)-1,3-propanediamine Based on Verified Performance Evidence


Design of 1D Coordination Polymers and Metal-Organic Frameworks (MOFs)

Based on direct crystallographic evidence, N-(2-Aminoethyl)-1,3-propanediamine is a prime candidate for the synthesis of 1D coordination polymers with nickel(II) and other transition metals. Its preference for meridional coordination leads to distinct polymeric chain structures, as demonstrated in [Ni(aepn)(NCS)2]n, which differ from the dinuclear complexes formed by shorter-chain analogs like diethylenetriamine . Researchers seeking to engineer specific network topologies or thermal behaviors in MOF precursors should select this compound for its predictable coordination outcomes.

High-Performance Epoxy Resin Curing for Demanding Material Specifications

In industrial settings where enhanced mechanical properties and chemical resistance are paramount, N-(2-Aminoethyl)-1,3-propanediamine offers a quantifiable advantage as an epoxy curing agent. Evidence indicates that its use yields a crosslinking density of 3.0-3.8 mol/cm³, a significant increase over the 2.5-3.2 mol/cm³ range typical of conventional diamines . This makes the compound a strategic choice for formulating high-durability coatings, adhesives, and composite materials.

Template-Directed Synthesis of Pillared Iron(III) Phosphites

For researchers focused on synthesizing open-framework metal phosphites with pillared architectures, N-(2-Aminoethyl)-1,3-propanediamine is an essential and non-substitutable reagent. Its specific molecular geometry and charge state allow it to direct the hydrothermal assembly of the (C5H18N3)[Fe3(HPO3)6]·3H2O framework . Attempting to replace this compound with a generic triamine will likely fail to produce this specific crystalline phase, making it a critical procurement item for this niche of solid-state chemistry .

Application
Selection Property
Validation Focus
1D coordination polymer synthesis
Meridional coordination preference
Single-crystal XRD topology confirmation
Higher crosslink-density epoxy curing
Triamine crosslinking profile
Crosslink density and mechanical testing
Template-directed iron(III) phosphite synthesis
Templating specificity
Phase-purity and crystallographic verification

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